1,3-Dichloro-2,4-dinitrobenzene

Descripción general

Descripción

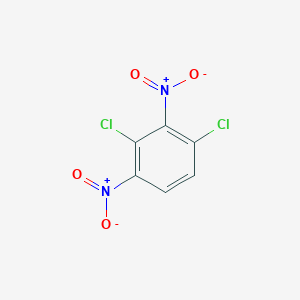

1,3-Dichloro-2,4-dinitrobenzene is an aromatic compound with the molecular formula C6H2Cl2N2O4. It is characterized by the presence of two chlorine atoms and two nitro groups attached to a benzene ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Métodos De Preparación

1,3-Dichloro-2,4-dinitrobenzene can be synthesized through several methods. One common synthetic route involves the nitration of 1,3-dichlorobenzene using a mixture of concentrated nitric acid and sulfuric acid. The reaction is typically carried out under controlled temperature conditions to ensure the selective formation of the desired product .

In industrial settings, the production of this compound often involves large-scale nitration processes. The reaction conditions are optimized to maximize yield and purity, and the product is usually purified through recrystallization from solvents such as ethanol or methanol .

Análisis De Reacciones Químicas

1,3-Dichloro-2,4-dinitrobenzene undergoes various chemical reactions, including:

Nucleophilic Aromatic Substitution: This compound can undergo nucleophilic aromatic substitution reactions, where the chlorine atoms are replaced by nucleophiles.

Electrophilic Aromatic Substitution: Although less common, the compound can also participate in electrophilic aromatic substitution reactions, such as chlorination and nitration, under specific conditions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro groups typically yields 1,3-dichloro-2,4-diaminobenzene .

Aplicaciones Científicas De Investigación

1,3-Dichloro-2,4-dinitrobenzene has several applications in scientific research:

Biology: The compound is employed in studies involving enzyme inhibition and protein modification.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mecanismo De Acción

The mechanism of action of 1,3-dichloro-2,4-dinitrobenzene primarily involves its interaction with nucleophiles. In biological systems, it can form covalent bonds with thiol groups in proteins, leading to enzyme inhibition. This interaction is particularly significant in the inhibition of thioredoxin reductase, where the compound binds to the active site of the enzyme, preventing its normal function .

Comparación Con Compuestos Similares

1,3-Dichloro-2,4-dinitrobenzene can be compared with other similar compounds, such as:

1,3-Dinitrobenzene: Lacks chlorine substituents and is primarily used in the manufacture of explosives.

2,4-Dinitrochlorobenzene: Similar in structure but with only one chlorine atom, it is used in immunological research and as a reagent in organic synthesis.

1,5-Dichloro-2,4-dinitrobenzene: Another closely related compound, used as a pharmaceutical intermediate.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to its analogs.

Actividad Biológica

1,3-Dichloro-2,4-dinitrobenzene (DCDNB) is a chemical compound that has garnered attention in various fields of biological research due to its potential biological activities and toxicological implications. This article provides a detailed overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

DCDNB is a derivative of dinitrobenzene, characterized by the presence of two nitro groups and two chlorine atoms on the benzene ring. The electron-withdrawing nature of the nitro groups enhances its reactivity towards nucleophiles, making it an important reagent in organic synthesis. The compound can undergo various reactions, including substitution and reduction, leading to the formation of amino derivatives and other metabolites .

The mechanism through which DCDNB exerts its biological effects primarily involves the inhibition of glutathione S-transferases (GSTs), enzymes that play a crucial role in detoxifying electrophilic compounds. DCDNB acts as a competitive inhibitor with respect to substrates like 1-chloro-2,4-dinitrobenzene (CDNB) . This inhibition can lead to increased oxidative stress within cells, contributing to cytotoxicity.

Antimicrobial Properties

Research indicates that DCDNB and its derivatives exhibit antimicrobial activity. In vitro studies have shown that these compounds can inhibit the growth of various bacterial strains, suggesting potential applications in developing new antimicrobial agents.

Anticancer Potential

DCDNB has also been investigated for its anticancer properties. Studies have demonstrated that it can induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and disruption of cellular redox balance. The compound's ability to inhibit GSTs may enhance the efficacy of certain chemotherapeutic agents by preventing the detoxification of these drugs within cancer cells.

Toxicological Considerations

DCDNB is associated with several toxicological effects. Chronic exposure studies have revealed that it can induce nephrotoxicity and hepatotoxicity in animal models. For instance, in a study involving mice, significant increases in liver and kidney weights were observed alongside histopathological changes after prolonged exposure .

Case Studies

- Chronic Toxicity Study : A two-year study on mice exposed to varying concentrations of DCDNB showed a dose-dependent increase in mortality rates attributed to tumor development. Mice exposed to high doses exhibited significant decreases in body weight and increased incidence of liver tumors .

- Genotoxicity Assessment : In vitro assays demonstrated that DCDNB could cause chromosomal aberrations in mammalian cells under specific conditions. However, no structural chromosomal aberrations were observed at lower concentrations .

Data Summary

Propiedades

IUPAC Name |

1,3-dichloro-2,4-dinitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2Cl2N2O4/c7-3-1-2-4(9(11)12)5(8)6(3)10(13)14/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPKWWONSNNHLAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1[N+](=O)[O-])Cl)[N+](=O)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2Cl2N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40144492 | |

| Record name | Benzene, 1,3-dichloro-2,4-dinitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40144492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10199-85-6 | |

| Record name | Benzene, 1,3-dichloro-2,4-dinitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010199856 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, 1,3-dichloro-2,4-dinitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40144492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.